molecular formula C6H11ClO2 B13796765 2-(2-Chloroethyl)-4-methyl-1,3-dioxolane CAS No. 7451-01-6

2-(2-Chloroethyl)-4-methyl-1,3-dioxolane

Cat. No.: B13796765
CAS No.: 7451-01-6
M. Wt: 150.60 g/mol
InChI Key: LMKBJXAPLYHFGC-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound also features a chloroethyl group and a methyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-4-methyl-1,3-dioxolane typically involves the reaction of 2-chloroethanol with 4-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out under mild conditions with the use of solvents like ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to facilitate the reduction process.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced compounds.

Scientific Research Applications

2-(2-Chloroethyl)-4-methyl-1,3-dioxolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-4-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including enzyme activity, DNA replication, and protein synthesis. The compound’s ability to undergo substitution reactions also allows it to participate in the formation of new chemical entities with distinct biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl ethyl sulfide: Similar in structure but contains a sulfur atom instead of the dioxolane ring.

    Bis(2-chloroethyl) sulfide:

    2-Chloroethanol: A simpler compound with a single chloroethyl group and no dioxolane ring.

Uniqueness

2-(2-Chloroethyl)-4-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. The combination of the chloroethyl group and the dioxolane ring allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

7451-01-6

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

2-(2-chloroethyl)-4-methyl-1,3-dioxolane

InChI

InChI=1S/C6H11ClO2/c1-5-4-8-6(9-5)2-3-7/h5-6H,2-4H2,1H3

InChI Key

LMKBJXAPLYHFGC-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)CCCl

Origin of Product

United States

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